3-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-N,N-dimethylbenzamide
Description
3-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-N,N-dimethylbenzamide is a complex organic compound featuring a piperidine ring, an oxane ring, and a benzamide moiety
Properties
IUPAC Name |
3-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)19(23)14-6-5-7-16(12-14)27(24,25)22-10-4-3-8-17(22)18-13-15(20)9-11-26-18/h5-7,12,15,17-18H,3-4,8-11,13,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXBRTDERCWATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2C3CC(CCO3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-N,N-dimethylbenzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Oxane Ring: The oxane ring is often introduced through nucleophilic substitution reactions, where an appropriate oxirane or oxetane precursor reacts with a nucleophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated intermediate with N,N-dimethylbenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Thiols or sulfides from the sulfonyl group.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and oxane rings may facilitate binding to these targets, while the sulfonyl and benzamide groups can modulate the compound’s activity and specificity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit various biological activities.
Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are used as antipsychotic agents, share the benzamide moiety.
Uniqueness
3-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-N,N-dimethylbenzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the oxane and piperidine rings, along with the sulfonyl and benzamide groups, allows for a wide range of interactions and applications that are not possible with simpler compounds.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
